(5Z)-N-benzyl-5-(benzylimino)-7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of benzyl and benzylimino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
N~3~-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N~3~-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-hydroxyphenylcarbamates: Known for their antitubercular activity.
1,2,4-Triazole derivatives: Exhibiting antimicrobial properties.
Uniqueness
N~3~-BENZYL-5-(BENZYLIMINO)-7,7-DIMETHYL-2-OXO-2,6,7,8-TETRAHYDRO-3(1H)-QUINOLINECARBOXAMIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core and benzylimino groups contribute to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-benzyl-5-benzylimino-7,7-dimethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H27N3O2/c1-26(2)14-22(27-16-18-9-5-3-6-10-18)20-13-21(25(31)29-23(20)15-26)24(30)28-17-19-11-7-4-8-12-19/h3-13H,14-17H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
KADFKVOBRRKKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=NCC4=CC=CC=C4)C1)C |
Origin of Product |
United States |
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